
(1,1'-Biphenyl)-3,3'-diol, 2,2',5,5'-tetrachloro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is an organic compound with the molecular formula C12H6Cl4O2 It is a derivative of biphenyl, where the biphenyl core is substituted with four chlorine atoms and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- typically involves the chlorination of biphenyl followed by hydroxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The hydroxylation step can be achieved using reagents like sodium hydroxide or potassium hydroxide under controlled conditions to introduce the hydroxyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and hydroxylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and concentration of reagents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove chlorine atoms or hydroxyl groups.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of tetrachloroquinones.
Reduction: Formation of partially or fully dechlorinated biphenyls.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
科学研究应用
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites of enzymes, while the chlorine atoms can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2,2’,5,5’-Tetrachlorobiphenyl: Lacks hydroxyl groups, making it less reactive in certain chemical reactions.
3,3’-Dihydroxybiphenyl: Lacks chlorine atoms, resulting in different chemical and biological properties.
2,2’,3,3’,5,5’-Hexachlorobiphenyl: Contains more chlorine atoms, leading to increased hydrophobicity and different reactivity.
Uniqueness
(1,1’-Biphenyl)-3,3’-diol, 2,2’,5,5’-tetrachloro- is unique due to the presence of both hydroxyl and chlorine substituents, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
属性
CAS 编号 |
86694-96-4 |
|---|---|
分子式 |
C12H6Cl4O2 |
分子量 |
324.0 g/mol |
IUPAC 名称 |
2,5-dichloro-3-(2,5-dichloro-3-hydroxyphenyl)phenol |
InChI |
InChI=1S/C12H6Cl4O2/c13-5-1-7(11(15)9(17)3-5)8-2-6(14)4-10(18)12(8)16/h1-4,17-18H |
InChI 键 |
YZTZVBQGGAKIEO-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C2=C(C(=CC(=C2)Cl)O)Cl)Cl)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(NZ)-N-[1-(4-ethoxyphenyl)-2-(2-methylphenyl)iminoethylidene]hydroxylamine](/img/structure/B14413418.png)
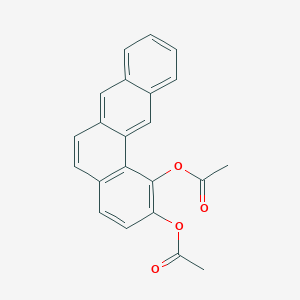
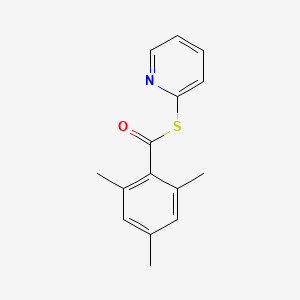
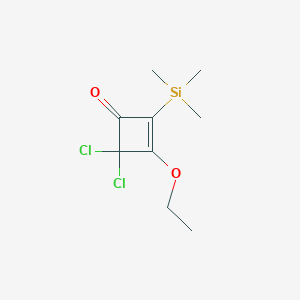
![2-[(E)-cyclohexylmethylideneamino]-1-hydroxyguanidine;4-methylbenzenesulfonic acid](/img/structure/B14413453.png)
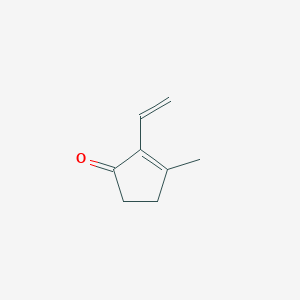
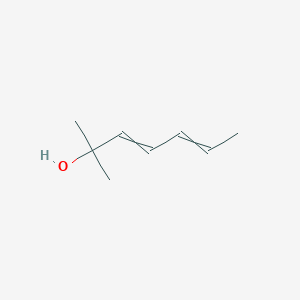
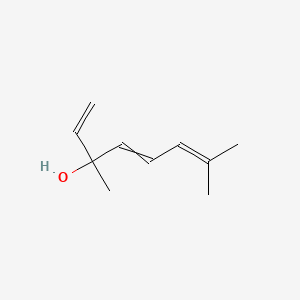

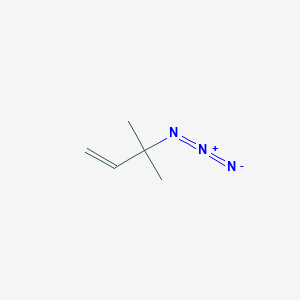
![4-[(Oxolan-2-yl)methyl]cyclohex-2-en-1-one](/img/structure/B14413481.png)

![3-[2-(4-Methoxyphenyl)ethenyl]-9-phenyl-9H-carbazole](/img/structure/B14413488.png)
![5-Bromo-2-[(2,5-dimethylphenyl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14413492.png)
